
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Methyl 5-chloro-4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 5-chloro-4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Chloro-4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate
- 4-Chloro-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
- Indole Derivatives
Uniqueness
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and chlorine groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-10-6(8)4(3-11)5(9-10)7(12)13-2/h3H,1-2H3 |
InChI Key |
YJOKAHMXLVFJDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


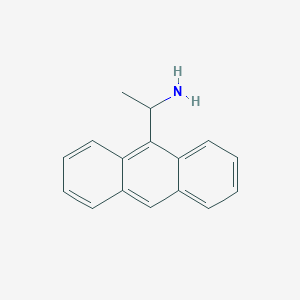
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)


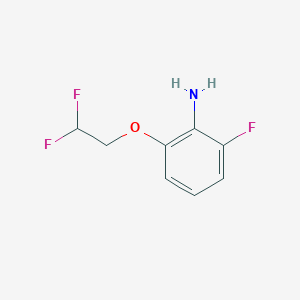
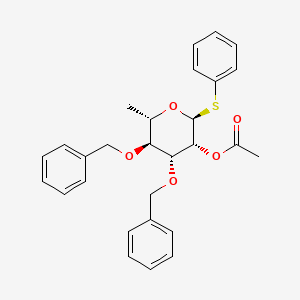

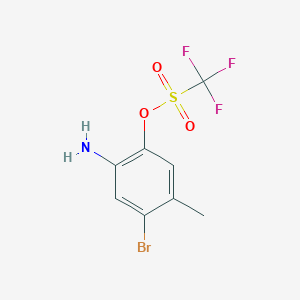

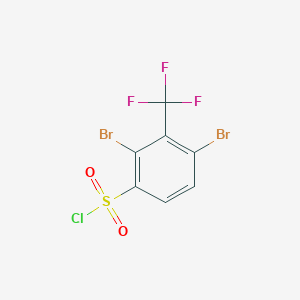
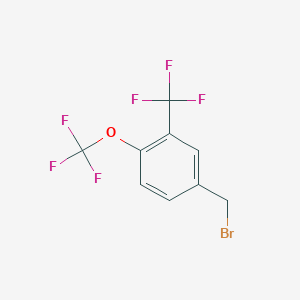
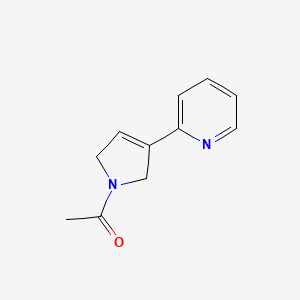
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
